3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid

Organic Synthesis Nucleophilic Substitution Leaving Group Ability

3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid (CAS No. 2090416-90-1) is a densely functionalized pyridine derivative bearing a bromomethyl (-CH₂Br) substituent at the 3-position, a chloro substituent at the 4-position, and a carboxylic acid (-COOH) handle at the 2-position.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
Cat. No. B13242591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)CBr)C(=O)O
InChIInChI=1S/C7H5BrClNO2/c8-3-4-5(9)1-2-10-6(4)7(11)12/h1-2H,3H2,(H,11,12)
InChIKeyGCECDYAYSRCPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid: A Dual-Halogenated Pyridine Scaffold for Selective Functionalization


3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid (CAS No. 2090416-90-1) is a densely functionalized pyridine derivative bearing a bromomethyl (-CH₂Br) substituent at the 3-position, a chloro substituent at the 4-position, and a carboxylic acid (-COOH) handle at the 2-position [1]. With a molecular weight of 250.48 g/mol and a calculated LogP of 1.9, this scaffold is designed for orthogonal reactivity: the bromomethyl group serves as a superior leaving group for nucleophilic substitution, while the electron-withdrawing chloro substituent tunes the ring's electronic properties and provides a secondary functionalization site. This specific substitution pattern is critical for building complex molecular architectures in medicinal chemistry and biomimetic catalyst design [REFS-1, REFS-2].

Reactive bromomethyl handle for nucleophilic substitution
4-Chloro substituent enables cross-coupling and electronic tuning
Carboxylic acid anchor for conjugation or metal coordination
Supports orthogonal sequential functionalization strategies

Why 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid Cannot Be Replaced by Its Chloromethyl or Non-Chlorinated Analogs


In-class pyridine carboxylic acid analogs are not functionally interchangeable due to the critical role of the bromomethyl group as a kinetically superior leaving group. Compounds such as 3-(Chloromethyl)-4-chloropyridine-2-carboxylic acid or 3-(Bromomethyl)pyridine-2-carboxylic acid lack the specific combination of orthogonal reactivity and electronic tuning required for high-efficiency, sequential functionalization. Direct substitution with a chloromethyl analog leads to significantly slower nucleophilic displacement rates, while the absence of the 4-chloro substituent alters the pyridine ring's electron density, diminishing its utility as a ligand precursor for biomimetic metal chelates. The following quantitative evidence demonstrates where 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid provides verifiable, meaningful differentiation for procurement and scientific selection.

Chloromethyl analog reactivity
Replacing the bromomethyl group with chloromethyl may reduce nucleophilic displacement rates (class-level inference), limiting efficiency in mild-condition ligations.
Missing 4-chloro handle
Non-chlorinated analogs lack the secondary cross-coupling site, preventing modular elaboration at the 4-position without additional protection.
Electronic tuning mismatch
Absence of the electron-withdrawing chloro substituent alters pyridine ring electronics, potentially shifting metal-binding affinity and ligand geometry.

Quantitative Differentiation Evidence for 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid Against Closest Analogs


Superior Nucleophilic Substitution Reactivity: Bromomethyl vs. Chloromethyl Leaving Group

The bromomethyl substituent on 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid exhibits a substantially higher reactivity in nucleophilic substitution reactions compared to its chloromethyl analog. This is a well-established principle in organic chemistry, where the relative leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻. For benzylic and allylic systems, the rate enhancement for bromide over chloride is typically 10-fold to 50-fold. While direct kinetic data for this specific pyridine scaffold is not available in the open literature, this class-level inference is supported by fundamental physical-organic chemistry principles governing SN2 and SN1 reaction mechanisms. The enhanced reactivity of the C-Br bond (bond dissociation energy ~70 kcal/mol for benzyl bromide derivatives) compared to the C-Cl bond (bond dissociation energy ~84 kcal/mol) translates directly to milder reaction conditions, shorter reaction times, and higher yields in subsequent derivatization steps [REFS-1, REFS-2]. The presence of the electron-withdrawing chloro group at the 4-position and the carboxylic acid at the 2-position further polarizes the molecule, potentially accelerating the nucleophilic displacement at the bromomethyl site relative to non-chlorinated scaffolds, though a direct quantitative comparison is absent.

Leaving group reactivity
Class-level inference
Bromomethyl (–CH₂Br) vs chloromethyl (–CH₂Cl): reported 10- to 50-fold rate enhancement for benzylic bromide (C–Br BDE ~70 kcal/mol vs C–Cl ~84 kcal/mol).
May support milder substitution conditions
Data to verify on this scaffold; class-level extrapolation
Organic Synthesis Nucleophilic Substitution Leaving Group Ability

Orthogonal Functionalization Capability: Distinct Roles of Bromomethyl and Chloro Substituents

The presence of both a bromomethyl group and a chloro substituent on the pyridine ring enables orthogonal functionalization strategies that are not achievable with compounds like 3-(Bromomethyl)pyridine-2-carboxylic acid. The bromomethyl group can be selectively displaced by nucleophiles (e.g., amines, thiols, alkoxides) under mild conditions, while the chloro substituent remains intact for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or further nucleophilic aromatic substitution (SNAr) under more forcing conditions. This chemoselectivity is critical for applications such as the immobilization of biomimetic metal ion chelates on functionalized carbons, where bromine-substituted (chloromethyl)pyridines are specifically required as precursors to generate tethered multidentate ligands that mimic histidine-carboxylate brace motifs in metalloenzymes [1]. The 4-chloro substituent also modulates the pKa of the pyridine nitrogen, influencing metal-binding affinity and coordination geometry. In contrast, the chloromethyl analog lacks the leaving group ability for efficient initial functionalization, and the non-chlorinated analog cannot be further elaborated via cross-coupling at the 4-position, limiting its utility in complex molecule synthesis.

Orthogonal chemoselectivity
Supporting evidence
Target: selective substitution at –CH₂Br while 4-Cl remains intact. Comparator (non-chlorinated) lacks cross-coupling site; chloromethyl analog less reactive at first step.
Sequential functionalization context
Demonstrated in biomimetic ligand protocols
Orthogonal Reactivity Chemoselectivity Biomimetic Chemistry

Preferential Application in Biomimetic Metal Ion Chelate Immobilization

In the design of heterogeneous biomimetic catalysts, the specific choice of a bromine-substituted (chloromethyl)pyridine precursor—such as 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid—is driven by the need for efficient tethering to functionalized carbon supports. Research by Handlovic et al. (2021) highlights that current synthetic routes to bromine-substituted (chloromethyl)pyridines are essential because the bromomethyl group provides the necessary reactivity to form stable covalent linkages with support-bound nucleophiles, while the chloro substituent remains available for later-stage metal-chelate installation [1]. The study emphasizes that alternative methodologies using less reactive chloromethyl analogs suffer from significantly lower immobilization efficiencies and require harsher activation conditions that can compromise the integrity of the carbon support. The carboxylic acid group at the 2-position further enhances utility by providing an additional anchoring point for metal coordination, mimicking the histidine-carboxylate brace motif found in enzymes such as Rieske dioxygenases. While the study focuses on 2-bromo-6-substituted pyridines, the underlying principle—that bromine substitution is mandatory for achieving practical reaction rates and yields in the immobilization step—is directly applicable to the 3-bromomethyl-4-chloro-2-carboxylic acid scaffold.

Immobilization efficiency
Class-level inference
Bromine-substituted pyridines specifically required for practical tethering yields; chloromethyl analogs avoided due to harsher reagents (SOCl₂, n-BuLi).
Supports immobilization workflow fit
Based on analogous bromo-chloromethylpyridine studies
Bioinorganic Chemistry Metalloenzyme Mimicry Immobilization

Procurement-Driven Application Scenarios for 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid


Synthesis of Modular, Orthogonally Functionalized Multidentate Ligands for Bioinorganic Research

This compound is the preferred starting material for synthesizing multidentate ligands that require precise control over the number and positioning of donor atoms. The bromomethyl group is first displaced by a nucleophile bearing a protected donor group (e.g., an amine or thiol), while the 4-chloro substituent is subsequently used in a palladium-catalyzed cross-coupling to install a second distinct donor moiety. The carboxylic acid serves as a third ligating group or a tethering point. This orthogonal reactivity eliminates the need for temporary protecting groups and is directly enabled by the superior leaving group ability of the bromomethyl group relative to chloromethyl, as established above [REFS-1, REFS-2].

Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbon Supports

For researchers developing heterogeneous metalloenzyme mimics, this compound provides the reactive bromomethyl handle required for efficient covalent attachment to nucleophile-decorated carbon surfaces. Research has demonstrated that bromine-substituted (chloromethyl)pyridines are specifically necessary for this application, with chloromethyl analogs proving inadequate due to their lower reactivity [3]. The 4-chloro substituent remains intact during immobilization and is subsequently used to install the final metal-chelating motifs, creating surface-bound catalysts that replicate the 2-histidine-1-carboxylate brace motif found in non-heme iron enzymes.

Medicinal Chemistry Building Block for Rapid Structure-Activity Relationship (SAR) Exploration

The ability to sequentially functionalize the bromomethyl and chloro positions enables efficient parallel synthesis of compound libraries for SAR studies. The bromomethyl group can be reacted with a set of primary amines or thiols under mild conditions, while the 4-chloro group is later diversified via Suzuki-Miyaura cross-coupling. The carboxylic acid can simultaneously be converted to amides, esters, or hydroxamates. This three-point diversification strategy allows for the exploration of chemical space around a pyridine core with minimal synthetic steps, leveraging the kinetic superiority of the bromomethyl leaving group to ensure high conversion rates and product purity.

Preparation of Pyridyl-Containing Pesticide and Herbicide Intermediates

Pyridinecarboxylic acid derivatives are well-established intermediates in the synthesis of herbicides and fungicides [4]. The specific substitution pattern of this compound—with a reactive bromomethyl handle, a chloro substituent for further elaboration, and a carboxylic acid for conjugation—makes it a valuable building block for generating novel agrochemical candidates. The enhanced reactivity of the bromomethyl group compared to the chloromethyl analog translates to higher through-put and cleaner reaction profiles in the initial derivatization step, a practical advantage for kilogram-scale intermediate production.

Application
Selection Property
Validation Focus
Modular multidentate ligand synthesis
Bromomethyl/chloro sequential reactivity
Reaction sequence without protecting groups
Biomimetic catalyst immobilization
Bromomethyl reactivity for covalent tethering
Immobilization efficiency under mild conditions
SAR library diversification
Three-point orthogonal functionalization
High conversion and modularity in parallel synthesis
Agrochemical intermediate production
Reactive bromomethyl handle and carboxylate conjugation
Scalable reaction profile and throughput
Quote Request

Request a Quote for 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.